![molecular formula C15H14N2O2S B2439737 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895420-57-2](/img/structure/B2439737.png)

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-ethyl-1,3-benzothiazol-3-ium bromide, has been analyzed . The InChI code for this compound is 1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8 (9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 .

Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol-2(3H)-one derivatives have been studied, particularly in the context of their synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-ethyl-1,3-benzothiazol-3-ium bromide, have been analyzed .

Scientific Research Applications

Chemosensors for Cyanide Anions :

- Coumarin benzothiazole derivatives, which are structurally related to the compound , have been used as chemosensors for cyanide anions. These compounds exhibit specific responses in the presence of cyanide, such as color change and fluorescence quenching, making them useful for detecting this anion in various settings (Wang et al., 2015).

Serotonin Receptor Agonists :

- Optical isomers of similar compounds have shown activity as serotonin 5-HT4 receptor agonists. This suggests potential applications in the field of neuroscience and pharmacology, particularly in the development of drugs targeting serotonin receptors (Kakigami et al., 1998).

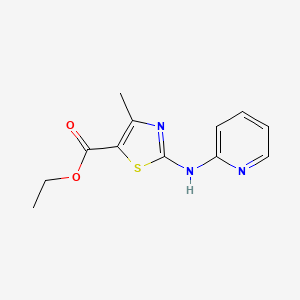

Antimicrobial Activity :

- A thiazole-based heterocyclic amide, closely related to the compound of interest, was synthesized and investigated for its antimicrobial properties. The compound showed good activity against various microorganisms, suggesting potential use in developing new antimicrobial agents (Cakmak et al., 2022).

Catalysis in Organic Synthesis :

- Palladium complexes with ligands similar to the compound have been synthesized and tested for their catalytic activity in the arylation of furans, thiophenes, and thiazoles. These complexes exhibited moderate to high catalytic activities, suggesting applications in organic synthesis and material science (Karaca et al., 2015).

Inhibition of Leukotriene B4 and Anticancer Activity :

- Derivatives of 2-aminothiazol-4-yl benzo[b]furan showed strong inhibitory activity against calcium mobilization in cells overexpressing human BLT receptors and exhibited growth inhibition in human pancreatic cancer cells. This indicates potential applications in cancer therapy and inflammation research (Kuramoto et al., 2008).

Future Directions

properties

IUPAC Name |

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-3-10-6-7-11-13(9-10)20-15(17(11)2)16-14(18)12-5-4-8-19-12/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTQETJBJLNDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)